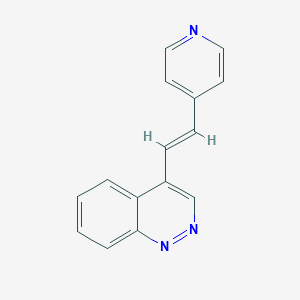

4-(2-(Pyridin-4-yl)vinyl)cinnoline

Description

Structure

3D Structure

Properties

CAS No. |

5387-91-7 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

4-[(E)-2-pyridin-4-ylethenyl]cinnoline |

InChI |

InChI=1S/C15H11N3/c1-2-4-15-14(3-1)13(11-17-18-15)6-5-12-7-9-16-10-8-12/h1-11H/b6-5+ |

InChI Key |

AINKAHGWLBKAGE-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=NC=C3 |

Origin of Product |

United States |

Contextualization of Cinnoline and Styryl Heterocyclic Scaffolds in Advanced Chemical Research

The foundation of 4-(2-(Pyridin-4-yl)vinyl)cinnoline lies in its two core components: the cinnoline (B1195905) and styrylpyridine moieties. Both are independently significant in chemical sciences.

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. rsc.org Cinnoline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimicrobial properties. rsc.orgiosrjournals.orgresearchgate.netacs.orgmdpi.comnih.govthepharmajournal.com The synthesis of the cinnoline ring system has been extensively studied, with established methods like the Widman-Stoermer synthesis and other cyclization reactions of appropriately substituted phenyl precursors. iosrjournals.orgresearchgate.netnih.gov The reactivity of the cinnoline core, such as the condensation of 4-methylcinnoline (B75869) with aldehydes, allows for further functionalization to create diverse derivatives. acs.orgacs.org

Styryl heterocyclic scaffolds, which feature a vinyl bridge connecting an aromatic or heteroaromatic ring to another, are also of great interest. Styrylpyridines, in particular, are recognized for their valuable photophysical properties and applications in medicinal chemistry. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net Their synthesis is often achieved through well-known coupling reactions like the Wittig and Heck reactions. scispace.comnih.govresearchgate.netnih.govthieme-connect.demasterorganicchemistry.comorganic-chemistry.org These compounds have been investigated as fluorescent probes for biological imaging and as inhibitors of various enzymes and protein-protein interactions. nih.govontosight.aichimia.chuniroma2.itnih.gov

The combination of these two scaffolds into a single molecule, this compound, presents a unique opportunity to develop novel compounds with potentially synergistic or entirely new properties.

Significance of the Hybrid 4 2 Pyridin 4 Yl Vinyl Cinnoline Structure As a Key Research Target

The unique hybrid structure of 4-(2-(Pyridin-4-yl)vinyl)cinnoline makes it a significant target for contemporary research for several reasons:

Novel Photophysical Properties: Styrylpyridines are known for their fluorescence. nih.govresearchgate.net The introduction of the cinnoline (B1195905) heterocycle could lead to new dyes with interesting absorption and emission characteristics, making them suitable for applications in materials science and as biological probes.

Scaffold for Further Derivatization: The vinyl linker and the pyridine (B92270) ring offer multiple sites for further chemical modification, allowing for the creation of a library of derivatives with fine-tuned properties.

While specific research on the synthesis and properties of this compound is not yet widely published, its constituent parts suggest a high potential for discovery. The existence of the similar compound, 4-(2-(Furan-2-yl)vinyl)cinnoline, indicates that such vinyl-substituted cinnolines are synthetically accessible. aksci.combldpharm.com

Table 1: Potential Synthetic Routes to this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| Wittig Reaction | 4-Methylcinnoline (B75869) derived phosphonium (B103445) ylide | Pyridine-4-carboxaldehyde | Strong base | This compound |

| Heck Reaction | 4-Halocinnoline | 4-Vinylpyridine (B31050) | Palladium catalyst, base | This compound |

| Condensation | 4-Methylcinnoline | Pyridine-4-carboxaldehyde | Dehydrating agent | This compound |

Overview of Current Research Gaps and Future Perspectives for Styryl Cinnoline Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies for the Cinnoline and Vinyl Pyridine Moieties

A logical retrosynthetic analysis of this compound identifies two primary disconnection points. The first and most apparent is the double bond of the vinyl group, suggesting an olefination reaction as the final key step. This approach involves coupling a 4-methylcinnoline (B75869) derivative with pyridine-4-carbaldehyde or a related activated pyridine species.

Exploration of Established Olefination Reactions for Vinyl Moiety Formation

The formation of the vinyl linkage between the cinnoline and pyridine rings is a critical transformation. Several powerful olefination reactions can be employed for this purpose.

Wittig-Type Condensations and Modified Variants

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a (cinnolin-4-ylmethyl)phosphonium salt with pyridine-4-carbaldehyde. The ylide is generated in situ by treating the phosphonium salt with a strong base. libretexts.org

A key consideration in Wittig-type reactions is the stereoselectivity. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For the target compound, the (E)-isomer is generally expected to be the more stable and likely desired product.

A modified approach involves the activation of 4-methylcinnoline by forming a pyridinium (B92312) salt with iodine in pyridine. This activated intermediate can then be reacted with N,N-dimethyl-4-nitrosoaniline to form a nitrone, which can subsequently be transformed into the desired vinyl group.

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.artcichemicals.com This method offers several advantages, including the formation of water-soluble phosphate (B84403) byproducts that are easily removed and a strong preference for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The synthesis would involve the deprotonation of a diethyl (cinnolin-4-ylmethyl)phosphonate with a suitable base to generate the phosphonate carbanion. This carbanion then reacts with pyridine-4-carbaldehyde to yield this compound. The HWE reaction is known for its high stereoselectivity, making it a reliable method for obtaining the (E)-isomer of the target compound. nrochemistry.com

Heck, Suzuki-Miyaura, and Sonogashira Cross-Coupling Methodologies

Modern cross-coupling reactions provide powerful and versatile alternatives for forming the vinyl linkage.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide or triflate with an alkene. organic-chemistry.org In this case, one could envision the coupling of a 4-vinylcinnoline with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine). The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The Heck reaction generally exhibits a high degree of trans selectivity. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. snnu.edu.cnorganic-chemistry.orgnih.gov To synthesize the target molecule, one could couple a 4-vinylboronic acid derivative of cinnoline with a 4-halopyridine, or conversely, couple 4-cinnolinylboronic acid with a 4-vinylpyridine (B31050) derivative. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura coupling a highly attractive option. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org A potential two-step approach to this compound using this methodology would first involve the Sonogashira coupling of a 4-halocinnoline with a protected acetylene, such as trimethylsilylacetylene. wikipedia.org Following deprotection, a second Sonogashira coupling with a 4-halopyridine would yield a diarylacetylene intermediate. Subsequent partial reduction of the alkyne would then furnish the desired (Z)- or (E)-alkene.

Cinnoline Ring System Construction and Advanced Functionalization

The synthesis of the cinnoline nucleus is a well-established area of heterocyclic chemistry, with several classical methods available.

Classical Richter and Widman-Stoermer Approaches for Cinnoline Nucleus Synthesis

Richter Synthesis: The Richter synthesis is a classical method for preparing 4-substituted cinnolines. It typically involves the cyclization of diazotized o-aminoaryl acetylenes. thieme-connect.de For instance, the diazotization of a (2-aminophenyl)propynoic acid can lead to a 4-hydroxycinnoline-3-carboxylic acid. thieme-connect.de More relevant to the target molecule, a Richter-type cyclization of a 2-ethynylaryltriazene can be used to form 4-halocinnolines, which are valuable intermediates for further functionalization. semanticscholar.org This method has been applied to the synthesis of various 4-substituted cinnolines. researchgate.net

Widman-Stoermer Synthesis: The Widman-Stoermer synthesis is another widely used method for preparing cinnolines, particularly those substituted at the 3- and/or 4-positions. thieme-connect.de This reaction involves the cyclization of diazotized (2-aminoaryl)ethenes. thieme-connect.de This approach is particularly suitable when the vinyl pyridine moiety is introduced prior to the cinnoline ring formation. The cyclization of a diazotized 2-amino-stilbene derivative bearing a pyridine ring would directly lead to the desired this compound framework. Both the Richter and Widman-Stoermer syntheses are foundational methods in cinnoline chemistry. ijariit.cominnovativejournal.inthieme-connect.com

Palladium-Catalyzed Annulation Routes for Benzo[c]cinnoline (B3424390) Derivatives and Analogues

Palladium-catalyzed reactions are pivotal in the synthesis of the broader class of benzo[c]cinnoline derivatives, which are structurally related to the cinnoline core. A highly efficient method involves the palladium-catalyzed cascade annulation of pyrazolones and aryl iodides, which proceeds via a dual C-H activation strategy to construct C-C and C-N bonds. researchgate.net This one-pot synthesis has demonstrated good functional group tolerance, including halogens and methoxy (B1213986) groups, and can yield benzo[c]pyrazolo[1,2-a]cinnolin-1-ones. researchgate.net

Another approach utilizes a palladium-catalyzed C-H arylation of 1-arylhydrazine-1,2-dicarboxylate with aryl iodide, followed by an oxidative N-arylation. researchgate.net This sequential C-C and C-N bond formation strategy allows for the generation of diverse benzo[c]cinnoline libraries. researchgate.net Furthermore, palladium-catalyzed annulation of 1-arylindazolones with allenoates presents a regiodivergent route to cinnoline-fused indazolones. rsc.org

Table 1: Comparison of Palladium-Catalyzed Annulation Routes for Benzo[c]cinnoline Analogues

| Method | Starting Materials | Key Features |

| Cascade Annulation researchgate.net | Pyrazolones, Aryl iodides | Dual C-H activation, one-pot synthesis, good functional group tolerance |

| Sequential C-C and C-N Bond Formation researchgate.net | 1-Arylhydrazine-1,2-dicarboxylate, Aryl iodide | Oxidative C-H functionalization, generation of diverse libraries |

| Regiodivergent Annulation rsc.org | 1-Arylindazolones, Allenoates | Access to cinnoline-fused indazolones |

Regioselective Functionalization of the Cinnoline Core

Achieving regioselective functionalization of the cinnoline scaffold is crucial for introducing substituents at specific positions. A significant development in this area is the use of TMP-magnesium and TMP-zinc bases for metalation. nih.gov The use of a frustrated Lewis pair consisting of BF₃·Et₂O and TMP₂Mg·2LiCl allows for magnesiation at the C-3 position, while the in situ generated base TMP₂Zn·2MgCl₂·2LiCl enables zincation at the C-8 position. nih.govrsc.org Subsequent reactions with various electrophiles, such as aryl halides, facilitate the introduction of diverse functional groups. nih.govrsc.org

These metalation strategies provide a powerful tool for the synthesis of 3,8-disubstituted cinnolines through successive functionalization steps. nih.gov The resulting organometallic intermediates can undergo a variety of coupling reactions, including acylation, allylation, and cross-coupling with aryl or alkenyl halides, to yield polyfunctionalized cinnolines. nih.govrsc.org

Integrated Synthetic Pathways for the Target this compound Compound

While a direct synthesis of this compound is not explicitly documented, an integrated pathway can be proposed based on established reactions. A plausible strategy would involve the synthesis of a 4-halocinnoline intermediate, which could then undergo a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction, with 4-vinylpyridine. The synthesis of 4-chlorocinnoline (B183215) has been developed and utilized in various cross-coupling reactions to produce numerous cinnoline derivatives. researcher.life

Alternatively, a photochemical approach, which has been successful in the synthesis of diaza acs.orghelicenes from vinyl-substituted benzo[h]isoquinolines, could be considered. chim.it This would involve the photochemical cyclization of a precursor containing the pyridin-4-ylvinyl moiety. chim.it

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of cinnoline derivatives is an area of growing interest, aiming to reduce environmental impact and improve efficiency. researchgate.net

The development of synthetic protocols in environmentally benign solvents is a key aspect of green chemistry. A convenient and efficient protocol for the synthesis of 4(1H)-cinnolones, 1,4-dihydrocinnolines, and cinnolines has been developed in an aqueous medium. researchgate.net This method utilizes the Richter cyclization of 2-alkylethynyl anilines with sodium nitrite (B80452) and dilute hydrochloric acid at ambient temperature. researchgate.net Furthermore, catalyst-free [4+2] cycloaddition reactions for synthesizing ring-fused cinnoline derivatives have been successfully conducted in water, although sometimes requiring an additive like tetrabutylammonium (B224687) bromide to promote the process. rsc.orgrsc.org

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. wiley-vch.de A simple and efficient microwave-assisted, one-pot, multi-component synthesis of densely functionalized cinnolines has been developed. nih.gov This method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating. nih.gov Similarly, microwave irradiation has been employed in the catalyst-free azo-Povarov reaction of N-carbonyl aryldiazenes with trans-cyclooctene (B1233481) to access ring-fused cinnoline derivatives. rsc.org

Ultrasound has also been successfully used to promote the synthesis of quinazoline (B50416) derivatives, which are structurally related to cinnolines, under solvent-free conditions. researchgate.net These energy-efficient methods represent a significant step towards more sustainable chemical manufacturing. wiley-vch.de

The design of efficient and selective catalysts is fundamental to green synthesis. In the context of cinnoline synthesis, catalyst-free methods are highly desirable for their inherent atom economy and reduced waste. A catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroboronates has been developed for the synthesis of cinnolines by simply heating in dimethyl sulfoxide. acs.org

For metal-catalyzed reactions, the focus is on developing catalysts that operate under mild conditions and with high selectivity. Rhodium(III)-catalyzed C-H activation and annulation reactions provide a direct route to various cinnoline derivatives. researchgate.net The development of catalysts for acceptorless dehydrogenative coupling reactions using earth-abundant metals like manganese is another promising area for the sustainable synthesis of related nitrogen-containing heterocycles. researchgate.net

Mechanistic Investigations of Novel Synthetic Transformations Involved in this compound Formation

The synthesis of this compound, a molecule featuring a cinnoline core linked to a vinylpyridine moiety, involves a sequence of complex chemical transformations. While specific literature detailing the mechanistic nuances of this exact compound's synthesis is not extensively available, a comprehensive understanding can be constructed by examining established methodologies for the formation of the cinnoline ring system and subsequent C-C bond formation to introduce the vinylpyridine substituent. The most plausible synthetic strategies would likely involve the initial construction of a functionalized cinnoline precursor followed by a palladium-catalyzed cross-coupling reaction.

The formation of the cinnoline ring itself can be achieved through various methods, with the cyclization of arylhydrazones being a common and versatile approach. researchgate.net This process is often initiated from appropriately substituted anilines. For instance, a plausible route to a key intermediate, such_ as 4-chlorocinnoline, could start from 2-amino-α-chloroacetophenone. Diazotization of the aniline (B41778) followed by an intramolecular cyclization would lead to a 4-hydroxycinnoline, which can then be converted to 4-chlorocinnoline using a chlorinating agent like phosphorus oxychloride.

The crucial step in the synthesis of the target molecule is the introduction of the 2-(pyridin-4-yl)vinyl group at the 4-position of the cinnoline ring. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reaction, are powerful tools for this type of transformation. organic-chemistry.orglibretexts.org

A likely synthetic approach is the Heck reaction between a 4-halocinnoline (e.g., 4-bromocinnoline) and 4-vinylpyridine. The catalytic cycle of the Heck reaction provides a detailed mechanistic pathway for this transformation. The reaction is initiated by the oxidative addition of the 4-halocinnoline to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a square planar palladium(II) intermediate. Subsequently, coordination of 4-vinylpyridine to this complex occurs, followed by migratory insertion of the vinyl group into the palladium-carbon bond. This insertion step dictates the regioselectivity of the reaction. A β-hydride elimination from the resulting alkylpalladium intermediate then generates the desired trans-4-(2-(pyridin-4-yl)vinyl)cinnoline product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX from the palladium-hydride species in the presence of a base, regenerating the active palladium(0) catalyst.

Alternatively, the Suzuki-Miyaura coupling offers another robust method. This would involve the reaction of a 4-halocinnoline with a (2-(pyridin-4-yl)vinyl)boronic acid or its ester derivative in the presence of a palladium catalyst and a base. The mechanistic cycle for the Suzuki-Miyaura coupling commences with the oxidative addition of the 4-halocinnoline to the palladium(0) catalyst. The subsequent and crucial step is transmetalation, where the vinylpyridine group is transferred from the boronic acid derivative to the palladium(II) center, a process facilitated by the base. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields this compound and regenerates the palladium(0) catalyst.

The choice between these methods would depend on the availability of starting materials and the desired reaction conditions. Both pathways, however, underscore the importance of palladium catalysis in the efficient construction of the target molecule.

Below is a table summarizing plausible reaction conditions for the Heck reaction, a key transformation in the synthesis of this compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ | DMA | 120 | 18 | 82 |

| 3 | Pd(dba)₂ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |

Table 1: Representative Conditions for the Heck Coupling to form a Vinyl-Substituted Cinnoline. This interactive table presents hypothetical data based on typical conditions for Heck reactions involving aryl halides and vinylpyridines. The data is illustrative and not from a specific synthesis of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound, revealing the connectivity of atoms and their respective chemical environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cinnoline and pyridine rings, as well as the vinylic protons. The aromatic region of the spectrum is expected to be complex due to the various coupling interactions.

The protons of the pyridine ring typically appear as two distinct sets of signals. The protons ortho to the nitrogen atom (H-2' and H-6') are expected to resonate at a lower field (higher ppm) compared to the protons meta to the nitrogen (H-3' and H-5'), a consequence of the nitrogen's electron-withdrawing nature. These would likely appear as doublets.

The cinnoline ring protons also exhibit characteristic chemical shifts. The proton at position 3 of the cinnoline ring is anticipated to be a singlet, given its isolation from other protons. The protons on the benzo portion of the cinnoline ring (H-5, H-6, H-7, and H-8) would present as a more complex pattern of multiplets, influenced by their relative positions and coupling to each other.

The vinylic protons, forming the bridge between the two heterocyclic systems, are expected to appear as doublets with a large coupling constant, indicative of a trans configuration, which is generally the more stable isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~8.5 - 8.7 | s | - |

| H-5 | ~7.8 - 8.0 | d | ~8.0 |

| H-6 | ~7.6 - 7.8 | t | ~7.5 |

| H-7 | ~7.5 - 7.7 | t | ~7.5 |

| H-8 | ~8.0 - 8.2 | d | ~8.0 |

| Vinylic H-α | ~7.0 - 7.5 | d | ~16 |

| Vinylic H-β | ~7.5 - 8.0 | d | ~16 |

| H-2', H-6' | ~8.6 - 8.8 | d | ~6.0 |

| H-3', H-5' | ~7.3 - 7.5 | d | ~6.0 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the pyridine ring will show characteristic shifts, with the carbons adjacent to the nitrogen (C-2' and C-6') and the carbon at the para position (C-4') appearing at lower fields. The cinnoline carbons also have predictable chemical shifts, with the carbons in the pyridazine (B1198779) ring (C-3 and C-4) and the bridgehead carbons (C-4a and C-8a) having distinct resonances. The vinylic carbons will also be present in the spectrum, typically in the 120-140 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | ~150 - 155 |

| C-4 | ~140 - 145 |

| C-4a | ~125 - 130 |

| C-5 | ~128 - 132 |

| C-6 | ~126 - 130 |

| C-7 | ~124 - 128 |

| C-8 | ~130 - 135 |

| C-8a | ~145 - 150 |

| Vinylic C-α | ~120 - 125 |

| Vinylic C-β | ~130 - 135 |

| C-2', C-6' | ~150 - 155 |

| C-3', C-5' | ~120 - 125 |

| C-4' | ~140 - 145 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. ipb.pt For instance, strong cross-peaks would be observed between the adjacent protons on the benzo portion of the cinnoline ring (H-5/H-6, H-6/H-7, H-7/H-8) and between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6'). A crucial correlation would also be seen between the two vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. acs.org It allows for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps in connecting the different spin systems and assigning quaternary carbons. acs.org For example, the vinylic proton H-α would show a correlation to the cinnoline carbon C-4, and H-β would correlate to the pyridine carbon C-4'. The proton at C-3 of the cinnoline ring would show correlations to C-4a and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. researchgate.net For this compound, NOESY can confirm the trans geometry of the vinyl bridge through the observation of a strong NOE between the vinylic protons. It can also reveal through-space interactions between the protons of the vinyl group and the adjacent protons on the aromatic rings, further solidifying the conformational arrangement.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be employed to determine its exact mass. acs.org The expected molecular formula is C₁₅H₁₁N₃. The calculated monoisotopic mass for the neutral molecule is 233.0953 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₁₅H₁₁N₃ + H]⁺ | 234.1031 |

The experimentally determined mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated value, thus confirming the elemental composition.

X-ray Crystallography for Solid-State Three-Dimensional Structural Analysis and Conformational Details

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. acs.org

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings and the vinyl group would appear in the 1400-1650 cm⁻¹ region. The trans-disubstituted vinyl group should also give rise to a characteristic out-of-plane C-H bending vibration around 960-980 cm⁻¹.

Raman spectroscopy would provide complementary information. Due to the presence of extended conjugation, the C=C stretching vibrations of the vinyl bridge and the aromatic rings are expected to give strong signals in the Raman spectrum.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Vinylic C-H Stretch | ~3020 - 3080 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman (strong) |

| Vinylic C=C Stretch | ~1620 - 1650 | IR, Raman (strong) |

| trans Vinylic C-H Out-of-Plane Bend | 960 - 980 | IR (strong) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)

The parent compound, this compound, is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD). Chiroptical spectroscopy is a powerful analytical technique employed to investigate the three-dimensional structure of chiral molecules, which are non-superimposable on their mirror images. This technique relies on the differential absorption of left and right circularly polarized light.

For chiroptical analysis to be applicable, chiral derivatives of this compound would need to be synthesized. This could be achieved by introducing a chiral center, an axis of chirality, or a plane of chirality into the molecular structure. To date, a review of the scientific literature reveals no published research on the synthesis or chiroptical characterization of such chiral derivatives.

While the specific compound has not been studied, research on other vinyl pyridine polymers has demonstrated that induced circular dichroism can be observed upon association with chiral acids. nih.gov This suggests that if chiral derivatives of this compound were to be synthesized, they would likely exhibit measurable CD spectra, providing valuable insights into their absolute configuration and conformational preferences in solution.

Should research in this area be undertaken, the enantiomeric characterization would typically involve the following:

Separation of Enantiomers: The synthesized racemic mixture of the chiral derivative would first need to be separated into its individual enantiomers, often using chiral high-performance liquid chromatography (HPLC).

Circular Dichroism Spectroscopy: The purified enantiomers would then be analyzed using a CD spectrometer. The resulting spectra would show positive and negative Cotton effects at specific wavelengths, which are mirror images of each other for the two enantiomers.

Computational Modeling: To assign the absolute configuration (R or S) to each enantiomer, the experimental CD spectra would be compared with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT).

Currently, the absence of studies on chiral derivatives of this compound means that no experimental data on their chiroptical properties is available. Therefore, the generation of a data table for this section is not applicable. The exploration of chiral derivatives remains a potential avenue for future research to expand the understanding of the structure-property relationships in this class of compounds.

Exploration of Biological Interactions and Mechanistic Studies Excluding Clinical, Dosage, Safety, Adverse Effects

General Pre-Clinical Biological Activity Profiling in Established Assay Systems

The cinnoline (B1195905) scaffold, a bicyclic aromatic heterocycle, is a well-established pharmacophore known for a diverse array of biological activities. ambeed.com Derivatives of cinnoline have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. ambeed.com The pyridinylvinyl moiety is also a component of various biologically active compounds. Therefore, it is anticipated that 4-(2-(Pyridin-4-yl)vinyl)cinnoline would be profiled in a battery of preclinical assays to determine its potential therapeutic value.

Initial screening would likely involve a broad panel of cancer cell lines to assess cytotoxic or antiproliferative effects. Assays against various bacterial and fungal strains would evaluate its antimicrobial potential. Furthermore, its anti-inflammatory properties could be investigated using assays that measure the inhibition of key inflammatory mediators. Given the structural similarities to other kinase inhibitors, it would also be a candidate for screening against a panel of protein kinases.

Structure-Activity Relationship (SAR) Studies via Systematic Molecular Modifications

The biological activity of this compound can be systematically optimized through structure-activity relationship (SAR) studies. These studies would involve the synthesis of a library of analogues to probe the effects of various structural modifications on biological potency.

Impact of Substituent Effects on Biological Interaction Potency

The introduction of different substituents on both the cinnoline and pyridine (B92270) rings would be a key area of investigation. The electronic and steric properties of these substituents can significantly influence the compound's interaction with biological targets. For instance, the placement of electron-donating or electron-withdrawing groups on the aromatic rings could modulate the electron density of the molecule, affecting its binding affinity.

Table 1: Hypothetical SAR Data for Analogues of this compound

| Compound ID | Cinnoline Substituent (Position) | Pyridine Substituent (Position) | Biological Activity (IC₅₀, µM) |

| Target | H | H | To be determined |

| Analogue 1 | 6-Fluoro | H | Hypothetical Improvement |

| Analogue 2 | 7-Methoxy | H | Hypothetical Change |

| Analogue 3 | H | 2-Methyl | Hypothetical Change |

| Analogue 4 | H | 3-Chloro | Hypothetical Improvement |

This table is for illustrative purposes to show a potential SAR study design.

Investigation of Positional Isomerism and Stereochemical Influence

The points of attachment of the vinylpyridine group to the cinnoline ring and the nitrogen atom's position within the pyridine ring are critical for biological activity. Analogues with the pyridinylvinyl group at other positions of the cinnoline ring (e.g., position 3) would be synthesized and evaluated. Similarly, isomers with pyridin-2-yl or pyridin-3-yl moieties would be compared to the parent pyridin-4-yl compound.

The vinyl bridge introduces the possibility of E/Z stereoisomerism. The geometric configuration of this double bond can significantly impact how the molecule fits into a biological target's binding site. Separation and individual testing of the (E)- and (Z)-isomers would be crucial to determine which stereoisomer is more active.

Ligand-Target Interaction Studies through Molecular Docking and Binding Affinity Measurements

To understand the mechanism of action at a molecular level, ligand-target interaction studies would be employed. Molecular docking simulations could predict the binding mode of this compound with various enzymes or receptors. For example, based on the activities of other cinnoline derivatives, potential targets could include protein kinases, phosphodiesterases, or bacterial enzymes.

Following computational predictions, in vitro binding affinity measurements would be conducted to validate the docking results. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could provide quantitative data on the binding thermodynamics and kinetics.

Table 2: Illustrative Molecular Docking and Binding Affinity Data

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Experimental K_d (nM) |

| Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 | To be determined |

| PDE10A | -9.2 | Gln726, Phe729, Tyr692 | To be determined |

| Bacterial DNA Gyrase | -7.9 | Asp73, Arg76, Gly77 | To be determined |

This table provides a hypothetical representation of data that would be generated in such studies.

Cellular Uptake and Subcellular Localization Mechanisms

For a compound to be effective, it must reach its intracellular target. Mechanistic studies on the cellular uptake and distribution of this compound are therefore essential. Studies on analogous styrylpyridine compounds have shown that cellular entry can occur through energy-dependent endocytosis. mdpi.com

Fluorescently labeling the compound or using its intrinsic fluorescence would allow for visualization of its uptake and subcellular localization via confocal microscopy. Time-course experiments would reveal the kinetics of cellular accumulation. mdpi.com Co-localization studies with specific organelle markers (e.g., for mitochondria, lysosomes, or the nucleus) would identify the compound's primary sites of accumulation within the cell. mdpi.comrsc.org The kinetics of accumulation in different organelles can vary, with some compounds showing rapid accumulation in lysosomes and slower accumulation in mitochondria. mdpi.com

Design and Synthesis of Analogues for Modulated Biological Interactions

The insights gained from SAR and ligand-target interaction studies would guide the rational design and synthesis of new analogues with improved potency and selectivity. For instance, if a particular substituent is found to be beneficial for activity, a series of analogues with variations of that substituent could be synthesized to fine-tune the interaction.

The synthesis of this compound and its analogues would likely involve multi-step reaction sequences. A common approach for creating the vinyl bridge is the Heck or Wittig reaction. The cinnoline core itself can be synthesized through various established methods. The generation of a library of diverse analogues is crucial for a comprehensive exploration of the chemical space around this scaffold. nih.govlabmanager.com

Advanced Applications in Materials Science and Functional Materials

Application in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells)

The inherent electronic properties of 4-(2-(Pyridin-4-yl)vinyl)cinnoline, derived from its extended π-conjugated system and the presence of nitrogen heterocycles, position it as a promising material for optoelectronic applications. The cinnoline (B1195905) and pyridine (B92270) rings are electron-deficient, which can facilitate electron transport, a crucial function in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

In OLEDs, materials with good electron-transporting capabilities are essential for balancing charge injection and transport, leading to efficient recombination and light emission. dntb.gov.ua While specific device data for this compound is still emerging, related structures containing pyridazine (B1198779) or pyridine moieties have been investigated as host materials or components in emissive layers. dntb.gov.uaresearchgate.net For instance, the use of poly(4-vinylpyridine) as an interface layer in OSCs has been shown to reduce the work function of electrodes, improving device efficiency. researchgate.net The vinyl linkage in the molecule ensures planarity and enhances electronic communication between the two heterocyclic systems, a desirable trait for charge mobility.

For organic solar cells, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The electron-accepting nature of the cinnoline and pyridine units suggests that this compound could function as an n-type or electron-transporting material within the active layer of an OSC.

Integration into Fluorescent Probes and Sensors for Chemical and Biological Analytes

The structure of this compound is well-suited for applications in fluorescent sensing. The nitrogen atoms in both the cinnoline and pyridine rings can act as Lewis basic sites, capable of coordinating with metal ions and other chemical analytes. rsc.orgnih.govnih.gov This binding event can significantly alter the molecule's electronic structure, leading to a detectable change in its fluorescence properties, such as quenching (turn-off) or enhancement (turn-on) of the emission. rsc.org

Research on related cinnoline-containing polymers has demonstrated this principle effectively. Novel poly(arylene ethynylene)s that incorporate a cinnoline core have been synthesized and shown to be highly sensitive fluorescent sensors for palladium (Pd²⁺) ions in solution. researchgate.net The fluorescence of these polymers is efficiently quenched upon binding with Pd²⁺, showcasing the potential of the cinnoline unit as a recognition and signaling component. researchgate.netbeilstein-journals.org This "molecular wire" effect in conjugated polymers can amplify the quenching signal, allowing for the detection of very low concentrations of the analyte. researchgate.net

The this compound monomer itself could function as a chemosensor, where the coordination of a target analyte to its nitrogen sites would disrupt the intramolecular charge transfer (ICT) characteristics, resulting in a measurable optical response. This makes it a candidate for detecting various environmental pollutants or biologically significant species. rsc.orgnih.gov

Table 1: Potential Sensing Applications of Cinnoline-Based Compounds

| Compound Type | Target Analyte | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| Cinnoline-containing Poly(arylene ethynylene)s | Pd²⁺ ions | Coordination and charge carrier trapping | Fluorescence quenching | researchgate.netbeilstein-journals.org |

| Pyridine-attached Phenanthridine | Hg²⁺ ions | Complex formation | Ratiometric fluorescence change | rsc.org |

Exploration of Supramolecular Assemblies and Self-Assembled Structures

The planar, aromatic nature of this compound, combined with its capacity for directional, non-covalent interactions, makes it an excellent building block for supramolecular chemistry. uni-muenchen.de The molecule can engage in hydrogen bonding via its pyridine nitrogen and π-π stacking interactions through its extended aromatic system. These interactions can drive the spontaneous self-assembly of molecules into highly ordered, two-dimensional nanostructures on surfaces. uni-muenchen.denih.gov

Studies on the closely related molecule, 4-[trans-2-(pyrid-4-yl-vinyl)]benzoic acid (PVBA), have shown the formation of one-dimensional supramolecular nanogratings on silver surfaces, driven by cooperative hydrogen bonding. acs.org Similarly, it is anticipated that this compound could form well-defined monolayers at a liquid-solid interface. uni-muenchen.de The precise arrangement and long-range order of these assemblies can be influenced by factors such as the solvent and the substrate, offering a pathway to engineer surfaces with tailored nanoscale patterns and functionalities. uni-muenchen.deacs.org Such ordered structures are of significant interest for applications in nanoelectronics, catalysis, and sensing. uoc.gr

Table 2: Driving Forces in Supramolecular Assembly of Related Pyridyl Compounds

| Interaction Type | Participating Moieties | Resulting Structure | Reference |

|---|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen, Carboxylic Acid (in PVBA) | One-dimensional chains, nanogratings | acs.org |

| π-π Stacking | Aromatic rings (Cinnoline, Pyridine) | Ordered lamellae, stacked sheets | nih.govacs.org |

Incorporation into Polymer Matrices and Composite Materials for Enhanced Performance

The functional properties of this compound can be imparted to bulk materials by incorporating it into polymer matrices. This can be achieved either by synthesizing polymers that include the cinnoline unit directly in their backbone or by dispersing the molecule as a functional additive within a host polymer.

A prime example of the former approach is the creation of cinnoline-containing poly(arylene ethynylene)s, which transforms the molecular sensing capability into a property of the macromolecule. researchgate.netbeilstein-journals.org This integration can lead to materials with amplified sensory responses. researchgate.net

In another approach, cinnoline derivatives have been chemically grafted onto existing polymer chains, such as poly(vinyl chloride) (PVC). rdd.edu.iq In a study, hydrazino- and mercapto-cinnoline derivatives were attached as pendent groups to a PVC backbone. rdd.edu.iq This modification was confirmed by spectral analysis and was undertaken to alter the physical and chemical properties of the base polymer. rdd.edu.iq Similarly, incorporating this compound into polymers like PVC, polystyrene, or others could enhance their thermal stability, modify their optical properties (e.g., UV absorption, fluorescence), or introduce specific functionalities for applications like ion exchange or catalysis. The vinyl group on the molecule also offers a potential site for polymerization, allowing it to act as a monomer for creating novel functional polymers. google.com

Q & A

Basic Question: What are the established synthetic routes for 4-(2-(Pyridin-4-yl)vinyl)cinnoline, and how can their efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce the pyridinylvinyl moiety. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent systems (DMF or THF), and temperature control (80–120°C). Optimization can be achieved via factorial design experiments to test variables like molar ratios, reaction time, and catalyst loading. Spectroscopic validation (¹H/¹³C NMR, HRMS) is critical for confirming structural fidelity .

Basic Question: How should researchers characterize the electronic and structural properties of this compound?

Methodological Answer:

Characterization should integrate multiple techniques:

- UV-Vis and Fluorescence Spectroscopy to assess π-conjugation and electronic transitions.

- X-ray Crystallography for definitive structural elucidation (if single crystals are obtainable).

- DFT Calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals and predict reactivity.

- Cyclic Voltammetry to determine redox potentials and electron-accepting/donating capabilities.

Cross-validation of data ensures robustness, particularly when discrepancies arise between experimental and computational results .

Basic Question: What theoretical frameworks guide the study of this compound’s biological activity?

Methodological Answer:

Research should align with established pharmacological theories, such as:

- Structure-Activity Relationship (SAR) models to correlate substituent effects with bioactivity.

- Molecular Docking (AutoDock Vina, Schrödinger) to predict binding affinities toward target proteins (e.g., kinases, DNA topoisomerases).

- Pharmacokinetic Models (ADMET predictors) to evaluate absorption and toxicity.

Hypotheses must be grounded in prior literature, such as studies on analogous quinoline derivatives showing antimicrobial or anticancer activity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Conduct dose-response curves across multiple cell models (e.g., HeLa, MCF-7) with standardized protocols.

- Use meta-analysis to identify confounding variables in published datasets.

- Apply Bayesian statistical models to quantify uncertainty and refine effect-size estimates.

Document methodological transparency using checklists like ARRIVE or CONSORT to enhance reproducibility .

Advanced Question: What experimental designs are suitable for probing the mechanistic action of this compound in oxidative stress pathways?

Methodological Answer:

A multifactorial design is recommended:

- Independent Variables: Compound concentration, oxidative stress inducers (e.g., H₂O₂), and incubation time.

- Dependent Variables: ROS levels (measured via DCFDA assay), antioxidant enzyme activity (SOD, CAT), and apoptosis markers (caspase-3/7).

- Controls: Include positive (e.g., N-acetylcysteine) and negative (vehicle-only) controls.

Statistical analysis (ANOVA with post-hoc Tukey tests) should account for interaction effects between variables .

Advanced Question: How can researchers integrate computational and experimental data to predict this compound’s multifunctional applications?

Methodological Answer:

Adopt a convergent mixed-methods approach :

- Computational: Use molecular dynamics simulations to study stability in biological membranes.

- Experimental: Validate predictions via in vitro assays (e.g., membrane permeability using PAMPA).

- Data Fusion: Apply machine learning (e.g., random forests) to identify predictive features from combined datasets.

This framework aligns with emerging trends in "rapid learning" research paradigms that prioritize iterative hypothesis refinement .

Basic Question: What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer:

Stability studies should assess:

- Photodegradation: Expose samples to UV light (λ = 254–365 nm) and monitor decomposition via HPLC.

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures.

- pH Sensitivity: Test solubility and integrity in buffers (pH 2–12).

Document degradation products using LC-MS and adjust storage conditions (e.g., amber vials, -20°C) accordingly .

Advanced Question: How can researchers design a high-throughput screening (HTS) pipeline for this compound derivatives?

Methodological Answer:

Implement a three-tiered HTS workflow :

Primary Screening: Use 96-well plate assays to test cytotoxicity (MTT) and target engagement (e.g., fluorescence polarization).

Secondary Screening: Validate hits via dose-dependent assays and counter-screens (e.g., selectivity against related targets).

Tertiary Analysis: Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) for hit prioritization based on ligand efficiency and ADMET profiles.

Automate data collection and analysis to minimize human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.